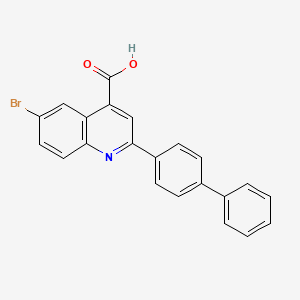![molecular formula C12H12ClN3O2S B2868841 2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340970-32-2](/img/structure/B2868841.png)
2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide” is a chemical compound. It is a derivative of 4-Chloro-3-pyridinesulfonamide . The compound is used as a building block in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 4-Chloro-3-pyridinesulfonamide hydrochloride and m-Toluidine . Another method involves the use of acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular formula of “this compound” is C12H13N3O2S . The molecular weight is 263.31 .Chemical Reactions Analysis
The compound readily undergoes Suzuki-Miyaura coupling with phenylboronic acid . It is also involved in the protodeboronation of pinacol boronic esters .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Characterization
- Synthesis of New Heterocycles : One study focused on the synthesis of new heterocyclic compounds based on the sulfonamide group, demonstrating its utility in creating compounds with potential antimicrobial activity. The research outlined the chemical reactions used to synthesize these compounds, highlighting the versatility of sulfonamides in medicinal chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).
- Metal Complexes with Sulfonamide : Another study described the structural characterization of metal complexes containing sulfonamide derivatives. It examined how these complexes could be synthesized and their potential applications, showing the interaction between sulfonamides and metals (Sousa et al., 2001).
Biological Applications
- Antibacterial and Antifungal Activities : Research on sulfonamide derivatives also includes their evaluation as antibacterial and antifungal agents. Some studies have synthesized novel sulfonamide-containing heterocyclic compounds and tested their biological activities, finding significant antibacterial properties against various strains (Azab, Youssef, & El-Bordany, 2013).
Material Science and Industrial Applications
- Corrosion Inhibition : Sulfonamide derivatives have been studied for their potential as corrosion inhibitors for metals in acidic environments. Research into compounds like 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM) and related sulfonamides has demonstrated their effectiveness in protecting metals from corrosion, indicating their potential industrial applications (Sappani & Karthikeyan, 2014).
Advanced Materials
- Polymer Synthesis : The incorporation of sulfonamide moieties into polymers to enhance their properties has been explored. Research on the synthesis of fluorinated polyamides containing pyridine and sulfone moieties showcases the development of materials with improved thermal stability, solubility, and mechanical properties, suitable for various high-performance applications (Liu et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes likelanosterol 14α-demethylase (CYP51) , which plays a crucial role in the biosynthesis of sterols in fungi and is a target for azole antifungals .
Mode of Action
Compounds with similar structures have been found to inhibit their target enzymes, preventing them from performing their normal function . For instance, inhibition of CYP51 prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .
Biochemical Pathways
If we consider the potential target cyp51, the inhibition of this enzyme would disrupt theergosterol biosynthesis pathway in fungi, leading to the accumulation of toxic sterol intermediates and the disruption of the cell membrane .
Result of Action
If we consider the potential target cyp51, the inhibition of this enzyme would lead to the disruption of the fungal cell membrane, potentially leading to cell death .
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylanilino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-8-7-9(4-5-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQFVMLXALIZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2868759.png)

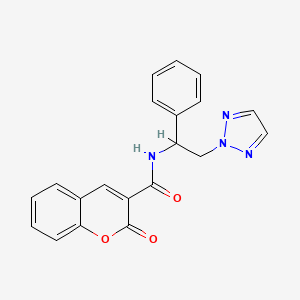
![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride](/img/structure/B2868765.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2868766.png)
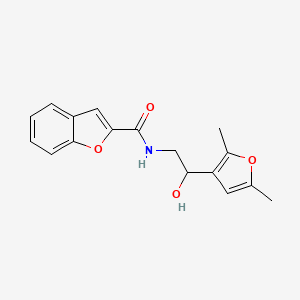
![N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2868771.png)
![1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2868772.png)
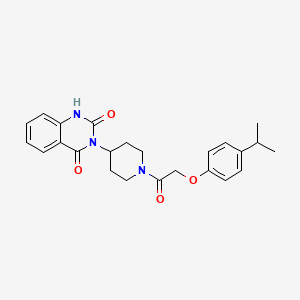
![6-[[4-(4-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2868775.png)
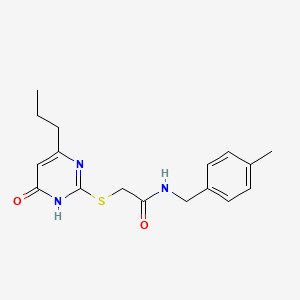
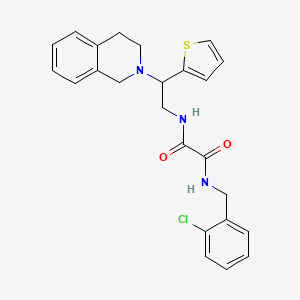
![7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hcl](/img/structure/B2868780.png)
